![molecular formula C9H15N3O B13240006 1-Propyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine](/img/structure/B13240006.png)
1-Propyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine is a chemical compound with the molecular formula C9H15N3O. It is a member of the imidazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of 1-Propyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of a propylamine derivative with a pyranoimidazole precursor in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and controlled pH to ensure the formation of the desired product .
Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
1-Propyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
1-Propyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for the development of new therapeutic agents.
Medicine: It is being investigated for its potential use in drug discovery and development, particularly in the treatment of infectious diseases and cancer.
Mécanisme D'action
The mechanism of action of 1-Propyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparaison Avec Des Composés Similaires
1-Propyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine can be compared with other similar compounds such as:
1-Methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine: This compound has a methyl group instead of a propyl group, which may result in different biological activities and chemical properties.
1-Cyclopropyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine: The presence of a cyclopropyl group can influence the compound’s reactivity and interaction with molecular targets.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H15N3O |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
1-propyl-6,7-dihydro-4H-pyrano[3,4-d]imidazol-2-amine |
InChI |
InChI=1S/C9H15N3O/c1-2-4-12-8-3-5-13-6-7(8)11-9(12)10/h2-6H2,1H3,(H2,10,11) |
Clé InChI |
KIJUVFXYFIUKHM-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C2=C(COCC2)N=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


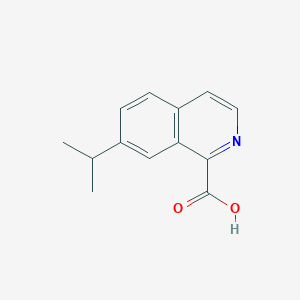
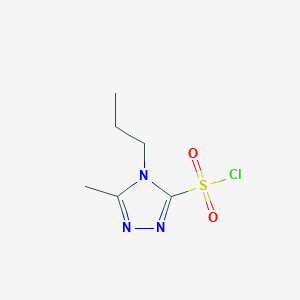

![3-(2H-1,2,3-Triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B13239942.png)

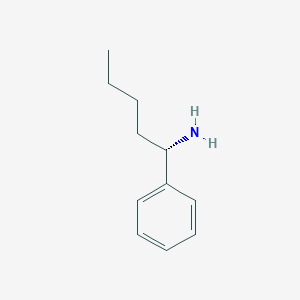
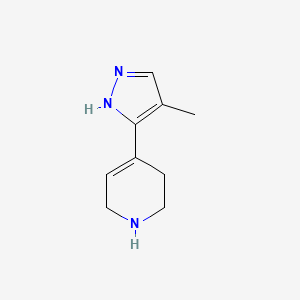
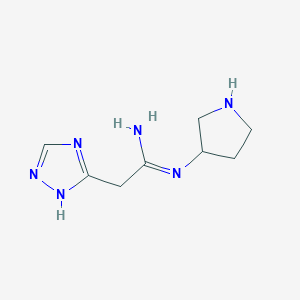
![2-tert-Butyl-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13239974.png)
![3-chloro-N-[(5-methylfuran-2-yl)methyl]aniline](/img/structure/B13239983.png)
![4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B13239991.png)
![2-[1-(Aminomethyl)cyclopropyl]acetonitrile](/img/structure/B13240003.png)
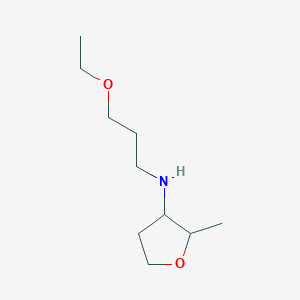
![2,2,2-Trifluoro-N-{[3-(piperidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide](/img/structure/B13240018.png)
